Tubulin Polymerization Inhibition: Nanomolar Potency in Cellular Assays
Substituted 4-(pyrimidin-2-yl)morpholine derivatives demonstrate potent inhibition of cellular microtubule polymerization with EC50 values in the 20-90 nM range, compared to the natural product colchicine which exhibits an IC50 of ~180 nM for tubulin polymerization [1]. This represents a 2- to 9-fold improvement in cellular potency for the morpholino-pyrimidine scaffold.
| Evidence Dimension | Cellular microtubule polymerization inhibition |
|---|---|
| Target Compound Data | EC50 20-90 nM (optimized derivatives) |
| Comparator Or Baseline | Colchicine: IC50 ~180 nM (tubulin polymerization) |
| Quantified Difference | 2- to 9-fold lower EC50 (more potent) |
| Conditions | Cellular assay measuring microtubule dynamics; confirmation via Histone H3 phosphorylation and G2/M cell cycle arrest [1] |
Why This Matters
The scaffold enables the development of antimitotic agents with improved cellular potency over the classic tubulin binder colchicine, which is critical for overcoming resistance in oncology programs.
- [1] Sele AM, Rageot D, Bohnacker T, Beaufils F, Prota AE, Steinmetz MO, Wymann MP. Abstract 1364: Novel 4-(pyrimidin-2-yl)morpholines targeting the colchicine-binding site of tubulin. Cancer Res. 2016;76(14_Supplement):1364. View Source
